3-[(Benzylmethylamino)methyl]-2-norbornanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzylmethylamino)methyl]-2-norbornanone is a chemical compound with the molecular formula C16H21NO and a molecular weight of 243.3440 g/mol It is known for its unique structure, which includes a norbornanone core with a benzylmethylamino group attached
Preparation Methods
The synthesis of 3-[(Benzylmethylamino)methyl]-2-norbornanone typically involves the reaction of norbornanone with benzylmethylamine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-[(Benzylmethylamino)methyl]-2-norbornanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of neurological and psychiatric disorders.
Mechanism of Action
The exact mechanism of action of 3-[(Benzylmethylamino)methyl]-2-norbornanone is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. Studies suggest that it may modulate neurotransmitter systems, including dopamine and serotonin pathways, which could explain its potential effects on neurological functions .
Comparison with Similar Compounds
3-[(Benzylmethylamino)methyl]-2-norbornanone can be compared with other similar compounds, such as:
Methyl 3-[(benzylmethylamino)ethyl]benzoate: Another compound with a related structure, used in various chemical and biological studies.
The uniqueness of this compound lies in its norbornanone core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
71172-50-4 |
---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C16H21NO/c1-17(10-12-5-3-2-4-6-12)11-15-13-7-8-14(9-13)16(15)18/h2-6,13-15H,7-11H2,1H3 |
InChI Key |
BWUZBNNHJQRYEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1C2CCC(C2)C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.